2,2-dichloro-N-pentylacetamide
Description
2,2-Dichloro-N-pentylacetamide (hypothetical structure inferred from analogs) is a substituted acetamide featuring a dichloroacetyl group (–CO–CCl₂–) attached to a pentylamine moiety. These compounds share a common dichloroacetamide backbone, which is known to confer biological activity, including anti-cancer and pesticidal properties . The pentyl chain in this compound may influence solubility, bioavailability, and metabolic stability compared to shorter or branched alkyl/aryl substituents.
Properties
CAS No. |
83703-97-3 |
|---|---|
Molecular Formula |
C7H13Cl2NO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
2,2-dichloro-N-pentylacetamide |
InChI |
InChI=1S/C7H13Cl2NO/c1-2-3-4-5-10-7(11)6(8)9/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
HGEUGEFQAQJWFM-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(Cl)Cl |
Canonical SMILES |
CCCCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The dichloroacetamide core (–CO–CCl₂–) is a critical pharmacophore, but substituents on the nitrogen atom significantly alter physicochemical and biological properties. Key analogs include:
Key Observations:
- Anti-Cancer Activity : Substituents with electron-withdrawing groups (e.g., iodine in 3,5-diiodophenyl) enhance anti-cancer potency by promoting apoptosis .
- Hydrogen Bonding : Aromatic substituents (e.g., 3,5-dimethylphenyl) facilitate intermolecular N–H⋯O interactions, stabilizing crystal structures .
- Lipophilicity : Alkyl chains (e.g., pentyl) may improve membrane permeability but reduce aqueous solubility compared to aryl groups.
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